molecular formula C17H13N3O2S2 B2674416 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1208717-61-6

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2674416
CAS RN: 1208717-61-6
M. Wt: 355.43
InChI Key: LHPMKMJPMPNQJX-UHFFFAOYSA-N
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Description

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea, also known as BFTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFTU is a member of the thiazolidinone family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Alzheimer's Disease Research

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea and its derivatives have been explored for their potential in Alzheimer's disease research. These compounds have shown inhibitory activity on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the pathogenesis of Alzheimer's disease. For example, certain derivatives exhibited strong inhibitory effects, outperforming standard treatments like galanthamine. The structure of these compounds, particularly the thiazole ring and amidic moiety, plays a significant role in their interaction with these enzymes (Kurt et al., 2015).

Aminothiazole Derivatives

Aminothiazole organic compounds, which are structurally related, have shown diverse biological applications. They have been analyzed for optimized geometry, electronic and spectroscopic properties. The studies include density functional theory (DFT) calculations and natural bond orbital (NBO) analysis, predicting hyperconjugative interactions and hydrogen bonding. These properties could be relevant for the broader class of compounds including this compound (Adeel et al., 2017).

Synthesis for Biological Agents

The synthesis of derivatives related to this compound has been a topic of interest for developing new biological agents. This includes creating Schiff bases and thiazolidinone derivatives, which have been screened for their antimicrobial and analgesic activity. The process of synthesizing these compounds involves a series of chemical reactions starting from key intermediates like 2-bromoethanone (Venkatesh et al., 2010).

Antihyperglycemic Agents

Compounds from a similar family, including urea and thiazolidinediones, have been synthesized and shown antihyperglycemic potency. These compounds' effectiveness has been demonstrated in genetically obese mice, indicating their potential in treating conditions like diabetes (Cantello et al., 1994).

Cytotoxicity and DNA-topoisomerase Inhibitory Activity

New series of urea and thiourea derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cells and their inhibitory activity on DNA topoisomerases. This highlights the potential of these compounds in cancer research (Esteves-Souza et al., 2006).

properties

IUPAC Name

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c21-16(18-9-12-5-3-7-23-12)20-17-19-13(10-24-17)15-8-11-4-1-2-6-14(11)22-15/h1-8,10H,9H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPMKMJPMPNQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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